REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:5]=1[NH:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)([O-:3])=[O:2].[C:21](=O)([O-])[O-].[K+].[K+].CI>CN(C)C=O>[N+:1]([C:4]1[CH:17]=[C:16]([N+:18]([O-:20])=[O:19])[CH:15]=[CH:14][C:5]=1[NH:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:21])=[CH:9][CH:8]=1)([O-:3])=[O:2] |f:1.2.3|
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Name
|
|
Quantity
|
1.43 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(NC2=CC=C(C=C2)O)C=CC(=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the extracts were dried on sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation in a vacuum
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel
|
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)[N+](=O)[O-])NC1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |